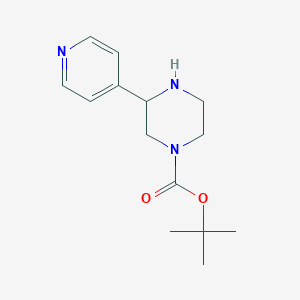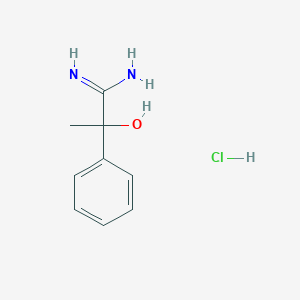
2-Hydroxy-2-phenylpropanimidamide hydrochloride
Descripción general
Descripción
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is available for research use only .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-phenylpropanimidamide hydrochloride consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation is Cl.NC(=N)C(O)c1ccccc1 .Physical And Chemical Properties Analysis
2-Hydroxy-2-phenylpropanimidamide hydrochloride is a solid . The boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Chromatographic Analysis : A study conducted by Casselman and Bannard (1970) investigated the use of gas-liquid chromatography for analyzing compounds like Caramiphen hydrochloride, which is closely related to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This technique was explored for its feasibility in determining the purity and quantitative analysis of these compounds, highlighting its potential application in chemical analysis and quality control (Casselman & Bannard, 1970).
Hydrogel Synthesis for Drug Delivery : Şenol and Akyol (2018) explored the synthesis of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) for controlled drug release. Although not directly studying 2-Hydroxy-2-phenylpropanimidamide hydrochloride, this research has implications for its potential application in creating controlled release systems for drug delivery (Şenol & Akyol, 2018).
Oxidation Kinetics and Mechanisms : A study by Mohana and Prasad (2008) examined the kinetics and mechanism of the oxidation of Phenylpropanolamine hydrochloride, which shares a structural resemblance to 2-Hydroxy-2-phenylpropanimidamide hydrochloride. This research provides insights into the chemical behavior and potential applications of these types of compounds in various oxidative processes (Mohana & Prasad, 2008).
Enantiomeric Resolution in Electrophoresis : Nardi et al. (1993) investigated the enantiomeric resolution of racemic 2-hydroxy acids, which are structurally similar to 2-Hydroxy-2-phenylpropanimidamide hydrochloride, using capillary zone electrophoresis. This study is relevant for understanding the separation and analysis of chiral compounds in pharmaceutical and chemical research (Nardi, Eliseev, Boček, & Fanali, 1993).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-9(12,8(10)11)7-5-3-2-4-6-7;/h2-6,12H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCMFPNQZOBWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=N)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-phenylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





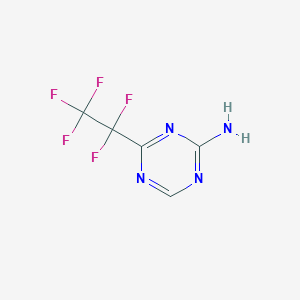
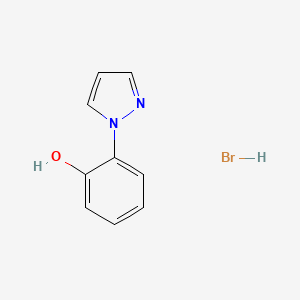

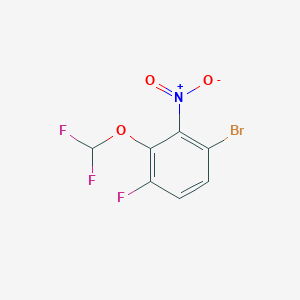
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
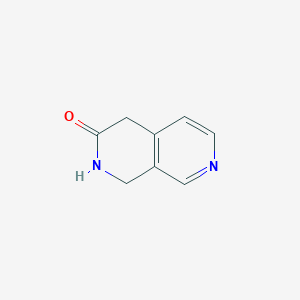
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)
